molecular formula C6H8Na3O7 B11764904 1-Hydroxypropane-1,2,3-tricarboxylic acid trisodium

1-Hydroxypropane-1,2,3-tricarboxylic acid trisodium

Cat. No.: B11764904
M. Wt: 261.09 g/mol
InChI Key: KOCHEPPBLHXCPQ-UHFFFAOYSA-N
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Description

1-Hydroxypropane-1,2,3-tricarboxylic acid trisodium, also known as trisodium citrate, is a sodium salt of citric acid. It is a white, crystalline powder that is highly soluble in water. This compound is widely used in various industries due to its buffering, chelating, and emulsifying properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxypropane-1,2,3-tricarboxylic acid trisodium can be synthesized through the neutralization of citric acid with sodium hydroxide. The reaction is as follows:

C6H8O7+3NaOHC6H5Na3O7+3H2O\text{C}_6\text{H}_8\text{O}_7 + 3\text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{Na}_3\text{O}_7 + 3\text{H}_2\text{O} C6​H8​O7​+3NaOH→C6​H5​Na3​O7​+3H2​O

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of molasses or other sugar-containing substrates to produce citric acid, which is then neutralized with sodium hydroxide to form the trisodium salt .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxypropane-1,2,3-tricarboxylic acid trisodium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carbon dioxide and water.

    Reduction: It can be reduced to form citric acid.

    Substitution: It can undergo substitution reactions where the sodium ions are replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

    Substitution: Various metal salts can be used to replace the sodium ions.

Major Products Formed

    Oxidation: Carbon dioxide and water.

    Reduction: Citric acid.

    Substitution: Metal citrate salts.

Mechanism of Action

The mechanism of action of 1-Hydroxypropane-1,2,3-tricarboxylic acid trisodium involves its ability to chelate metal ions, which prevents the formation of insoluble metal salts. This chelation process is crucial in various biochemical and industrial processes. Additionally, its buffering capacity helps maintain stable pH levels in solutions .

Properties

Molecular Formula

C6H8Na3O7

Molecular Weight

261.09 g/mol

InChI

InChI=1S/C6H8O7.3Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;

InChI Key

KOCHEPPBLHXCPQ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(=O)O)O)C(=O)O)C(=O)O.[Na].[Na].[Na]

Origin of Product

United States

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